molecular formula C15H24O2 B14416353 2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol CAS No. 85981-79-9

2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol

Cat. No.: B14416353
CAS No.: 85981-79-9
M. Wt: 236.35 g/mol
InChI Key: HYXDONSRMNQHNX-UHFFFAOYSA-N
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Description

2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol is an organic peroxide compound characterized by its unique structure, which includes a peroxol group attached to a pentane backbone with methyl and trimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol typically involves the reaction of 2,4,6-trimethylphenyl magnesium bromide with 2-methyl-2-pentanol in the presence of hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound. The reaction conditions often include low temperatures and the use of an inert atmosphere to prevent decomposition of the peroxide.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the product. Additionally, the use of stabilizers during production can help prevent the decomposition of the peroxide compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol undergoes various types of chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of alcohols or ketones.

    Reduction: Reduction of the peroxide group can yield the corresponding alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the benzylic position of the trimethylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol has several scientific research applications:

    Chemistry: Used as an initiator in polymerization reactions due to its ability to generate free radicals.

    Biology: Studied for its potential role in oxidative stress and its effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug that releases active compounds upon decomposition.

    Industry: Utilized in the production of polymers and as a bleaching agent in the textile industry.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol involves the generation of free radicals upon decomposition of the peroxide group. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the nature of the free radicals generated.

Comparison with Similar Compounds

Similar Compounds

    2,2,4-Trimethylpentane: A structurally similar compound used as a reference fuel in octane rating.

    2-Methyl-2,4-pentanediol: Another related compound with different functional groups and applications.

Uniqueness

2-Methyl-4-(2,4,6-trimethylphenyl)pentane-2-peroxol is unique due to its peroxide group, which imparts distinct reactivity and applications compared to other similar compounds. Its ability to generate free radicals makes it valuable in polymerization and other radical-initiated processes.

Properties

CAS No.

85981-79-9

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2-(4-hydroperoxy-4-methylpentan-2-yl)-1,3,5-trimethylbenzene

InChI

InChI=1S/C15H24O2/c1-10-7-11(2)14(12(3)8-10)13(4)9-15(5,6)17-16/h7-8,13,16H,9H2,1-6H3

InChI Key

HYXDONSRMNQHNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)CC(C)(C)OO)C

Origin of Product

United States

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